molecular formula C8H16O2 B122182 (1R,2R)-1,2-Cyclohexanedimethanol CAS No. 65376-05-8

(1R,2R)-1,2-Cyclohexanedimethanol

Cat. No. B122182
CAS RN: 65376-05-8
M. Wt: 144.21 g/mol
InChI Key: XDODWINGEHBYRT-YUMQZZPRSA-N
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Description

(1R,2R)-1,2-Cyclohexanedimethanol (CDM) is an important chemical compound that has been widely used in various scientific and industrial applications. This compound is a chiral molecule, meaning that it has two different configurations, and it is also a cyclic molecule, meaning that it can form a cyclic structure. As a result, CDM has unique properties that make it useful for a variety of applications. This article will provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CDM.

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

Poly(ethylene terephthalate) (PET) recycling processes have been a significant area of research, focusing on converting post-consumer soft-drink bottles back into valuable monomers like terephthalic acid, which can then be polymerized again. Research efforts have explored various chemical recycling techniques, including hydrolysis (both alkaline and acidic) and glycolysis, to recover pure monomers. These techniques aim to not only address the environmental issues related to PET waste but also conserve raw materials and energy. The effectiveness of these processes in yielding high-quality monomers suitable for repolymerization showcases the potential of chemical recycling as a sustainable approach to managing PET waste (Karayannidis & Achilias, 2007).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its effect. The mechanism of action for “(1R,2R)-1,2-Cyclohexanedimethanol” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties and how it is handled. Unfortunately, the specific safety and hazards information for “(1R,2R)-1,2-Cyclohexanedimethanol” is not available in the search results .

Future Directions

The future directions in the research and application of “(1R,2R)-1,2-Cyclohexanedimethanol” are not explicitly mentioned in the search results .

properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODWINGEHBYRT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285244
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25712-33-8, 65376-05-8
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25712-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedimethanol, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1R,2R)-1,2-Cyclohexanedimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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